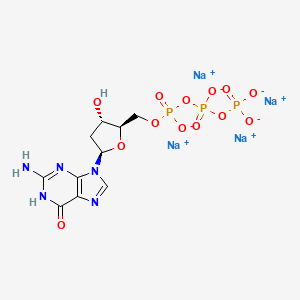
Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is a complex organosulfur compound. It is characterized by the presence of sulfonic acid groups attached to a benzene ring, with additional chlorine and trichloroethylidene substituents. This compound is notable for its strong acidic properties and its role in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper attachment of sulfonic acid groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to modify amino acid residues.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit enzymes by modifying their active sites.
Protein interactions: It can interact with proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional chlorine and trichloroethylidene substituents.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is unique due to its additional chlorine and trichloroethylidene substituents, which enhance its reactivity and make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
102627-45-2 |
|---|---|
Molekularformel |
C14H9Cl5O6S2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-chloro-5-[2,2,2-trichloro-1-(4-chloro-3-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H9Cl5O6S2/c15-9-3-1-7(5-11(9)26(20,21)22)13(14(17,18)19)8-2-4-10(16)12(6-8)27(23,24)25/h1-6,13H,(H,20,21,22)(H,23,24,25) |
InChI-Schlüssel |
SDUKYWIQGWMSBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(Cl)(Cl)Cl)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


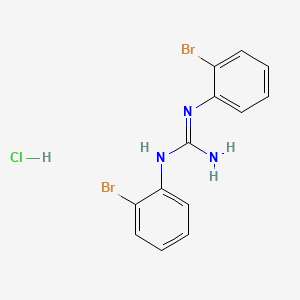

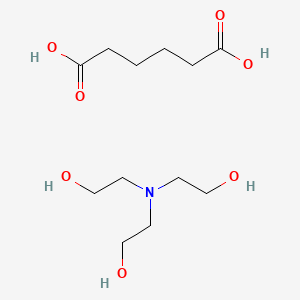
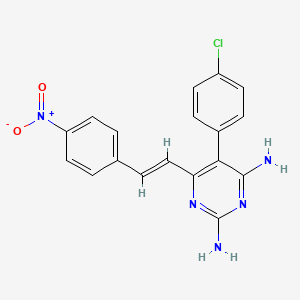
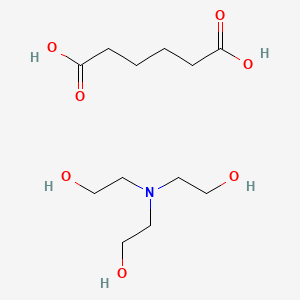




![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)



